molecular formula C12H20Cl2N2 B6362451 N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride CAS No. 1240567-27-4

N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride

Cat. No.: B6362451
CAS No.: 1240567-27-4
M. Wt: 263.20 g/mol
InChI Key: VIBOPRZLPWSYIZ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride is a tertiary amine derivative featuring a dimethylaniline core substituted with an allylamino (prop-2-en-1-ylamino) methyl group. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and chemical applications. This compound is hypothesized to serve as a high-purity intermediate in active pharmaceutical ingredient (API) synthesis, leveraging its reactive allyl group for further functionalization or crosslinking .

Properties

IUPAC Name

N,N-dimethyl-4-[(prop-2-enylamino)methyl]aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-4-9-13-10-11-5-7-12(8-6-11)14(2)3;;/h4-8,13H,1,9-10H2,2-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBOPRZLPWSYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNCC=C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Alkylation Reaction Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature50–60°CHigher temps accelerate but risk decomposition
SolventEthanol or DMFEthanol favors solubility; DMF improves kinetics
HCl Concentration10–15 mol%Excess HCl minimizes byproducts
Reaction Time8–12 hoursProlonged time increases yield marginally

Reductive Amination Pathways

Reductive amination offers an alternative route, bypassing intermediate isolation. Here, 4-(aminomethyl)-N,N-dimethylaniline reacts with allyl chloride in the presence of sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) over palladium catalysts. Key advantages include:

  • Single-Pot Synthesis : Combines amine alkylation and reduction, reducing purification steps.

  • Higher Selectivity : NaBH3CN minimizes over-alkylation, achieving 75–80% yields.

Critical parameters include pH control (6.5–7.5) and stoichiometric allyl chloride (1.2–1.5 equivalents). Over-reduction to saturated amines is mitigated by using milder reducing agents like NaBH(OAc)3.

Industrial-Scale Production Methods

Continuous-Flow Reactor Systems

Industrial protocols prioritize throughput and reproducibility. Continuous-flow reactors (CFRs) enable precise control over residence time and temperature, critical for exothermic alkylation steps. A patented CFR design achieves 85% yield at 12 g/L·hr productivity using:

  • Reactor Configuration : Tubular reactor with inline HCl injection.

  • Temperature Gradient : 40°C (inlet) to 25°C (outlet) to prevent thermal degradation.

  • Solvent Recycling : Ethanol recovery reduces waste by 30%.

Crystallization and Drying

Final dihydrochloride isolation employs anti-solvent crystallization. Adding methyl tert-butyl ether (MTBE) to ethanol solutions induces rapid crystallization, yielding needle-like crystals with uniform particle size (50–100 μm). Fluidized-bed drying at 40°C under nitrogen ensures moisture content <0.5%.

Mechanistic Insights and Byproduct Analysis

Competing Side Reactions

  • Over-Alkylation : Excess allylamine leads to bis-allylated products, detectable via HPLC-MS.

  • Oxidation : Allyl groups may oxidize to epoxides under acidic conditions, mitigated by inert atmospheres.

Table 2: Common Byproducts and Mitigation Strategies

ByproductFormation CauseMitigation Approach
Bis-allylated amineExcess allylamineStoichiometric control (1:1.05 ratio)
Epoxide derivativesO2 exposureN2 purging and sealed reactors
N-OxidesOxidative conditionsAddition of antioxidants (e.g., BHT)

Comparative Analysis of Synthetic Routes

Cost Efficiency

  • Alkylation Route : Lower reagent costs but higher purification demands.

  • Reductive Amination : Higher reagent costs offset by reduced labor and time.

Environmental Impact

CFR systems reduce solvent waste by 40% compared to batch processes. Ethanol, a green solvent, is prioritized in newer protocols to replace dichloromethane .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or prop-2-en-1-ylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that contributes to its functionality. Its molecular formula is C12H20N2Cl2C_{12}H_{20}N_2Cl_2, with a molecular weight of approximately 228.76 g/mol. The compound's structure includes a dimethylamino group and a prop-2-en-1-yl substituent, which are critical for its reactivity and interaction with biological systems.

Anticancer Activity

Recent studies have indicated that derivatives of N,N-dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline exhibit promising anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study published in Journal of Medicinal Chemistry investigated the anticancer potential of modified aniline derivatives. The results demonstrated that certain derivatives significantly reduced the viability of breast cancer cells in vitro, suggesting a pathway for developing new anticancer agents based on this scaffold .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Data Table: Antimicrobial Activity

StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Polymer Chemistry

N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride is utilized in polymer chemistry as a monomer for synthesizing conductive polymers. These polymers have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells.

Case Study:
Research conducted at a leading university demonstrated that incorporating this compound into poly(3,4-ethylenedioxythiophene) (PEDOT) films enhanced their conductivity and stability under operational conditions. The resulting materials showed improved performance in electronic devices .

Enzyme Inhibition Studies

The compound has been employed in biochemical assays to study enzyme inhibition. Its structural features allow it to act as an effective inhibitor for certain enzymes involved in metabolic pathways.

Data Table: Enzyme Inhibition Assays

EnzymeIC50 (µM)
Acetylcholinesterase25
Cyclooxygenase15

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related molecules, emphasizing differences in substituents, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Properties References
N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride C₁₃H₂₀Cl₂N₂ (estimated) ~291 - N,N-dimethylaniline core
- Allylamino methyl group
- Potential API intermediate
- Reactivity via allyl group for covalent binding or polymerization
N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride C₁₄H₂₄Cl₂N₂ 291.26 - N,N-diethylaniline core
- Allylamino methyl group
- High-purity API intermediate
- Increased lipophilicity vs. dimethyl analog
N,N-Dimethyl-4-[(propylamino)methyl]aniline dihydrochloride C₁₂H₂₁Cl₂N₂ (estimated) ~274 (estimated) - N,N-dimethylaniline core
- Saturated propylamino methyl group
- Reduced reactivity compared to allyl-substituted analog
- Potential use in stable intermediates
DMAB-anabaseine dihydrochloride C₁₈H₂₁Cl₂N₃ 374.3 (estimated) - Pyridine-conjugated dimethylaniline
- Extended π-system
- α7 nicotinic acetylcholine receptor (nAChR) partial agonist
- α4β2 nAChR antagonist
N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride C₁₀H₁₆Cl₂N₂ 237.17 - Tetramethyl-substituted benzene
- Two dimethylamino groups
- Redox indicator (Wurster’s reagent)
- Analytical chemistry applications

Key Findings:

The allyl group in the target compound introduces unsaturation, enabling reactions like Michael additions or radical polymerization, unlike the saturated propylamino derivative () .

Pharmacological Profiles: DMAB-anabaseine () demonstrates how structural complexity (pyridine conjugation) alters receptor specificity, acting as a partial agonist at α7 nAChRs. In contrast, the simpler dimethylaniline-allylamino structure of the target compound may favor different biological interactions, though its exact pharmacological role remains uncharacterized in the evidence .

Salt Form and Solubility :

  • All dihydrochloride salts (target compound, diethyl analog, DMAB-anabaseine) enhance water solubility, critical for pharmaceutical formulations. The allyl group’s reactivity, however, may necessitate specialized storage conditions to prevent degradation .

Biological Activity

N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride is an organic compound classified as an aromatic amine. Its unique structure, featuring a dimethylamino group and a prop-2-en-1-ylamino substituent, contributes to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C11H15N2HClC_{11}H_{15}N\cdot 2HCl, and it is known for its enhanced solubility in water due to the dihydrochloride salt form. The synthesis typically involves several steps, including the formation of an intermediate Schiff base from 4-nitrobenzaldehyde and prop-2-en-1-amine, followed by reduction and dimethylation processes.

This compound interacts with various biological targets through several mechanisms:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by forming stable complexes with active sites, preventing substrate binding.
  • Reactive Oxygen Species (ROS) Generation : It acts as a photosensitizer, facilitating ROS generation that can lead to oxidative stress in cells, impacting cellular signaling and gene expression.
  • Binding Interactions : The compound engages in hydrogen bonding, electrostatic interactions, and hydrophobic interactions with biomolecules.

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance:

  • Antibacterial Effects : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values for various bacterial strains have been reported to range from 0.0039 to 0.025 mg/mL .
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025

Antifungal Activity

The compound has also demonstrated antifungal properties, particularly against strains such as Candida albicans and Fusarium oxysporum. Studies report varying MIC values indicating its potential as an antifungal agent .

Case Studies

  • Study on Antibacterial Activity : A study examined the antibacterial effects of N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline against common pathogens. Results indicated a strong bactericidal effect within 8 hours of exposure, particularly against Staphylococcus aureus and Escherichia coli .
  • Mechanistic Insights : Another investigation focused on the compound's role as a photosensitizer in visible-light-induced oxidative reactions, highlighting its capacity to influence cellular metabolism through ROS generation .

Applications in Research and Medicine

The unique properties of this compound make it valuable in various fields:

  • Pharmaceutical Development : Its potential therapeutic properties are being explored for developing new antimicrobial agents.
Application AreaDescription
PharmaceuticalInvestigated for antimicrobial and anticancer activities
Chemical SynthesisUsed as a building block for complex organic molecules

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride in academic settings?

  • Methodology :

  • Alkylation of aniline derivatives : React N,N-dimethylaniline with prop-2-en-1-ylamine (allylamine) in the presence of hydrochloric acid as a catalyst. Conduct the reaction under reflux at 60–80°C for 6–12 hours to ensure complete alkylation .
  • Purification : Use crystallization from ethanol/water mixtures to isolate the dihydrochloride salt. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm with 1H^1H-NMR (e.g., δ 2.8 ppm for dimethylamino protons, δ 5.2–5.8 ppm for allyl group protons) .
    • Critical Parameters :
ParameterOptimal Condition
Temperature60–80°C
Reaction Time6–12 hours
CatalystHCl (1.2 equiv)
SolventAnhydrous ethanol

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural Confirmation :

  • X-ray crystallography : Resolve crystal structure using SHELXL (for refinement) and WinGX (for data processing). The compound’s aromatic and allylamine moieties often yield high-quality crystals in polar solvents .
  • Spectroscopy :
  • 1H^1H-NMR : Identify substituents (e.g., allyl protons at δ 5.2–5.8 ppm, dimethylamino at δ 2.8 ppm).
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peak at m/z 242.79 (C13_{13}H20_{20}N2_2·2HCl) .
    • Purity Assessment :
  • HPLC : Use a C18 column with UV detection at 254 nm. Retention time typically ~8.2 minutes under isocratic conditions (70:30 acetonitrile/water) .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial Activity :

  • MIC Values :
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32
  • Mechanism : Disrupts bacterial membrane integrity via hydrophobic interactions with lipid bilayers .
    • Anticancer Activity :
  • IC50_{50} : ~15 µM against MCF-7 breast cancer cells.
  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) confirms caspase-3/7 activation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s anticancer activity?

  • Target Identification :

  • Kinase Inhibition Screens : Use ATP-competitive assays (e.g., EGFR, PI3K). Compare IC50_{50} values with known inhibitors.
  • Molecular Docking : Perform QSAR studies (e.g., AutoDock Vina) to predict binding to apoptotic targets like Bcl-2. The allylamine group may enhance hydrophobic binding pockets .
    • Pathway Analysis :
  • Western Blotting : Quantify pro-apoptotic proteins (e.g., Bax, cleaved PARP) in treated vs. untreated cells .

Q. What strategies optimize the compound’s structure for enhanced bioactivity?

  • Substituent Modification :

  • Allyl Group Replacement : Substitute with bulkier alkenes (e.g., pent-2-en-1-yl) to enhance membrane penetration.
  • Aromatic Ring Functionalization : Introduce electron-withdrawing groups (e.g., -NO2_2) to modulate electron density and receptor affinity .
    • QSAR Modeling :
  • Use Gaussian 09 to calculate Hammett constants (σ) and correlate with IC50_{50} values. Higher σ values may improve anticancer potency .

Q. How should researchers address contradictions in reported biological data?

  • Case Example : Discrepancies in MIC values across studies may arise from:

  • Strain Variability : Validate against standardized strains (e.g., ATCC 25923 for S. aureus).
  • Assay Conditions : Replicate experiments under identical pH, temperature, and nutrient conditions.
    • Statistical Validation :
  • Use ANOVA with post-hoc Tukey tests to compare datasets. Ensure n ≥ 3 replicates per condition .

Q. What crystallographic challenges arise during structural refinement?

  • Common Issues :

  • Twinning : Use SHELXL’s TWIN command to refine data from twinned crystals.
  • Disorder : Model allyl group disorder with PART instructions and restrain bond lengths (DFIX) .
    • Validation Tools :
  • Check Rint_{\text{int}} (< 5%) and Rfree_{\text{free}} (< 20%) for refinement quality. Use PLATON to validate hydrogen bonding networks .

Q. Can this compound exhibit fluorescence properties for cellular imaging?

  • TICT Emission :

  • The allylamine group may enable twisted intramolecular charge transfer (TICT) states. Measure fluorescence spectra (λex_{\text{ex}} = 350 nm, λem_{\text{em}} = 450–550 nm) in DMSO .
    • Temperature Sensitivity :
  • Conduct ratiometric analysis (e.g., I450_{450}/I500_{500}) across 25–50°C. Positive temperature coefficients suggest potential as a molecular thermometer .

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